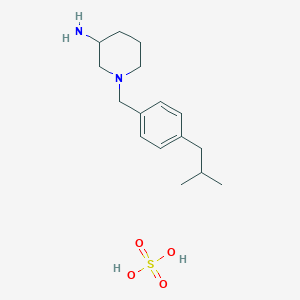

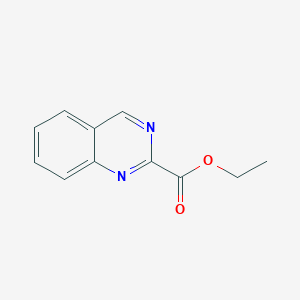

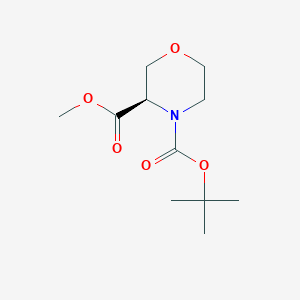

1-(4-Isobutylbenzyl)piperidin-3-amine sulfate

Übersicht

Beschreibung

1-(4-Isobutylbenzyl)piperidin-3-amine sulfate, commonly referred to as IBPP-3AS, is an organic compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in 2019, and is currently being studied for its potential use in various lab experiments.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Oxidation Studies

Research conducted by Low, McEvoy, and Matthews (1991) explored the photocatalytic oxidation of various nitrogen- and sulfur-containing organic compounds, including piperidine derivatives, using a UV-illuminated film of TiO2. Their study found that both ammonium and nitrate ions were formed during the process, which is significant for understanding the environmental impact and degradation pathways of these compounds (Low, McEvoy, & Matthews, 1991).

Enzymatic Kinetic Resolution

Morgan et al. (2000) investigated the enzymatic kinetic resolution of piperidine derivatives, focusing on intermediates of SCH66336, a farnesyl protein transferase inhibitor. The study emphasized the utility of piperidine derivatives in producing enantiomerically pure compounds, an essential aspect in the synthesis of pharmaceuticals (Morgan et al., 2000).

Oxidation to Nitroxyl Radicals

Research by Brede et al. (1998) on the oxidation of sterically hindered amines, including piperidines, to nitroxyl radicals, revealed insights into the formation of radical cations and subsequent deprotonation processes. This study contributes to our understanding of the chemical behavior and reactivity of piperidine-based compounds (Brede, Beckert, Windolph, & Gottinger, 1998).

Organic Synthesis Applications

Karaulova, Sakharova, and Bobruiskaya (1988) explored reactions involving arylthiolanium salts with amines like piperidine. Their findings contribute to the field of organic synthesis, particularly in the formation of aryl aminobutyl sulfides (Karaulova, Sakharova, & Bobruiskaya, 1988).

Biological Importance of Piperidine Derivatives

Kumar, Bhatt, and Kumar (2018) highlighted the biological significance of amides derived from plants, including those containing piperidine. They discussed the diverse biological activities of these compounds, emphasizing their role in plant defense and pharmaceutical applications (Kumar, Bhatt, & Kumar, 2018).

Piperidine-Based Catalysis

Shafiee, Najafabadi, and Ghashang (2013) demonstrated the use of magnesium hydrogen sulfate as an efficient catalyst in the synthesis of functionalized piperidines. This research provides valuable insights into the methods of producing highly functionalized piperidine compounds (Shafiee, Najafabadi, & Ghashang, 2013).

Eigenschaften

IUPAC Name |

1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2.H2O4S/c1-13(2)10-14-5-7-15(8-6-14)11-18-9-3-4-16(17)12-18;1-5(2,3)4/h5-8,13,16H,3-4,9-12,17H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJDQBYCCQXRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isobutylbenzyl)piperidin-3-amine sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)

![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)

![2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide](/img/structure/B1439068.png)

![N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1439073.png)

![methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1439077.png)

![7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1439081.png)